Cas no 1218191-38-8 (2-amino-N-(2-methylcyclohexyl)pentanamide)

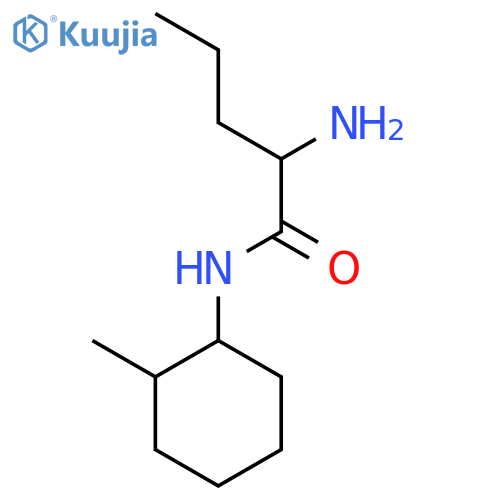

1218191-38-8 structure

商品名:2-amino-N-(2-methylcyclohexyl)pentanamide

2-amino-N-(2-methylcyclohexyl)pentanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-(2-methylcyclohexyl)pentanamide

-

- インチ: 1S/C12H24N2O/c1-3-6-10(13)12(15)14-11-8-5-4-7-9(11)2/h9-11H,3-8,13H2,1-2H3,(H,14,15)

- InChIKey: GRXIWBAKFQTJIP-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC)N)NC1CCCCC1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.1

2-amino-N-(2-methylcyclohexyl)pentanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004002-1g |

2-Amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 98% | 1g |

¥4697.0 | 2023-04-04 | |

| Enamine | EN300-150029-1.0g |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 1g |

$943.0 | 2023-06-08 | ||

| Enamine | EN300-150029-0.05g |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 0.05g |

$792.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8508-500MG |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 95% | 500MG |

¥ 2,745.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8508-100MG |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 95% | 100MG |

¥ 1,029.00 | 2023-04-03 | |

| Enamine | EN300-150029-250mg |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 250mg |

$867.0 | 2023-09-27 | ||

| Enamine | EN300-150029-50mg |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 50mg |

$792.0 | 2023-09-27 | ||

| Enamine | EN300-150029-500mg |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 500mg |

$905.0 | 2023-09-27 | ||

| Enamine | EN300-150029-2500mg |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 2500mg |

$1848.0 | 2023-09-27 | ||

| Enamine | EN300-150029-5000mg |

2-amino-N-(2-methylcyclohexyl)pentanamide |

1218191-38-8 | 5000mg |

$2732.0 | 2023-09-27 |

2-amino-N-(2-methylcyclohexyl)pentanamide 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1218191-38-8 (2-amino-N-(2-methylcyclohexyl)pentanamide) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 13769-43-2(potassium metavanadate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1218191-38-8)2-amino-N-(2-methylcyclohexyl)pentanamide

清らかである:99%

はかる:1g

価格 ($):616.0